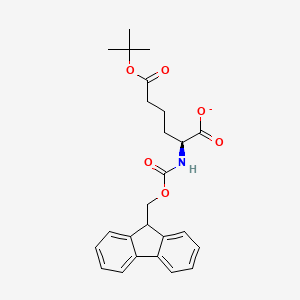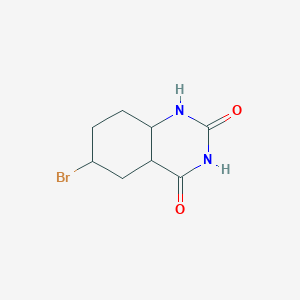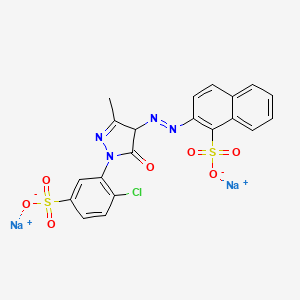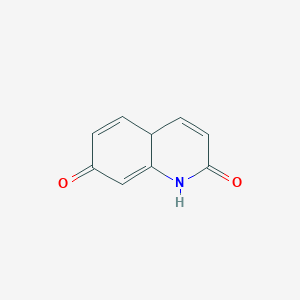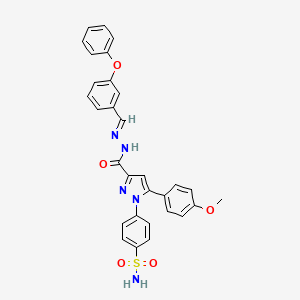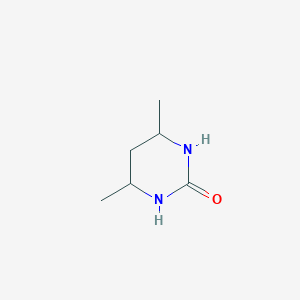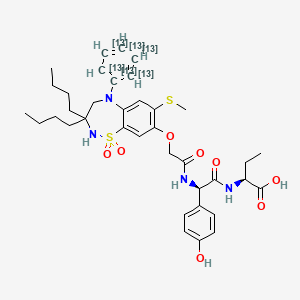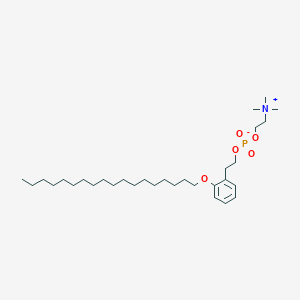
2-Stearoxyphenethyl phosphocholin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Stearoxyphenethyl phosphocholin is a compound known for its inhibitory effects on p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation. This compound has shown significant anticancer activity by binding to the lipid-binding pocket of p38 MAPK, exhibiting broad-spectrum anti-tumor and lipid-modulating activities .
Preparation Methods
2-Stearoxyphenethyl phosphocholin can be synthesized through a domino reaction involving 2-stearoxyphenethyl alcohol and 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by treatment with trimethylamine . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
2-Stearoxyphenethyl phosphocholin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a model compound for studying lipid-modulating activities and interactions with MAPK pathways.
Biology: The compound’s ability to inhibit p38 MAPK makes it a valuable tool for investigating cellular stress responses and inflammation.
Mechanism of Action
2-Stearoxyphenethyl phosphocholin exerts its effects by binding to the lipid-binding pocket of p38 MAPK, inhibiting its activity. This inhibition disrupts the MAPK signaling pathway, leading to reduced cellular stress responses and inflammation. In colorectal cancer cells, the compound has been shown to perturb microtubule dynamics and regulate proteins involved in epithelial-mesenchymal transition (EMT), such as E-cadherin and occludin .
Comparison with Similar Compounds
2-Stearoxyphenethyl phosphocholin is unique due to its specific binding to the lipid-binding pocket of p38 MAPK and its broad-spectrum anti-tumor activity. Similar compounds include other p38 MAPK inhibitors, such as:
SB203580: A well-known p38 MAPK inhibitor with anti-inflammatory properties.
BIRB 796: Another potent inhibitor of p38 MAPK, used in various research studies for its anti-inflammatory and anticancer effects.
These compounds share similar mechanisms of action but differ in their binding affinities, specificities, and overall therapeutic potential.
Properties
Molecular Formula |
C31H58NO5P |
|---|---|
Molecular Weight |
555.8 g/mol |
IUPAC Name |
2-(2-octadecoxyphenyl)ethyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C31H58NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-27-35-31-24-21-20-23-30(31)25-28-36-38(33,34)37-29-26-32(2,3)4/h20-21,23-24H,5-19,22,25-29H2,1-4H3 |
InChI Key |
JJHHONJQMAWVJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1CCOP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-[[4-(2-Fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine](/img/structure/B12364742.png)
![[9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone](/img/structure/B12364745.png)

![(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-15-hydroxy-1,2,11,12,16-pentamethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B12364747.png)
